molecular formula C7H11BrN2O4 B040321 (RS)-AMPA hydrobromide CAS No. 118896-96-1

(RS)-AMPA hydrobromide

Cat. No. B040321
M. Wt: 267.08 g/mol
InChI Key: KUAHVIUZGLGASU-UHFFFAOYSA-N
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Description

This typically includes the compound’s systematic name, its molecular formula, and its structural formula. It may also include information about the compound’s source or method of synthesis.



Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It may include the starting materials, the reagents used, the conditions of the reaction, and the yield of the product.



Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques used may include X-ray crystallography, NMR spectroscopy, and mass spectrometry.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It may include information about the compound’s reactivity, the products formed in the reaction, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, optical activity, and reactivity with other substances.


Scientific Research Applications

  • AMPA Receptor Agonism : (RS)-AMPA hydrobromide is identified as a specific agonist at the AMPA subtype of central excitatory amino acid receptors. It exhibits comparable in vitro activity to AMPA, which plays a crucial role in synaptic transmission and plasticity (Skjaerbaek et al., 1995).

  • Synaptic Regulation and Cognitive Functions : The recycling of AMPA receptors (AMPA-Rs), to which (RS)-AMPA hydrobromide acts as an agonist, is essential for synaptic regulation. This process has implications in higher cognitive functions, such as learning and memory (Moretto & Passafaro, 2018).

  • Role in Excitatory Synaptic Transmission : AMPA-type glutamate receptors, activated by compounds like (RS)-AMPA hydrobromide, mediate a majority of excitatory synaptic transmission in the brain. This understanding is crucial for exploring mechanisms related to synaptic plasticity (Shi et al., 2001).

  • Neurotoxicity Studies : (RS)-AMPA hydrobromide is used in studies to understand excitotoxicity, a process where excessive stimulation of neurons leads to damage or death. For example, AMPA can produce various neurotoxic effects such as seizures and hyperthermia in animal models (Turski et al., 1981).

  • Insights into Receptor Ultrastructure : Research utilizing (RS)-AMPA hydrobromide has contributed to insights into the ultrastructure and subunit assembly mechanisms of AMPA receptors, which are central to understanding synaptic transmission and plasticity (Nakagawa, 2010).

  • Pharmacological Studies : The compound is used in pharmacological studies to understand the effects of different receptor agonists and antagonists. For instance, studies differentiate the in vivo effects of AMPA and NMDA receptor ligands using methods like drug discrimination and convulsant/anticonvulsant activity (Arnt et al., 1995).

  • Neuroprotective Studies : Investigations into neuroprotection often involve (RS)-AMPA hydrobromide to understand the mechanisms of excitotoxicity and potential protective strategies, as seen in retinal models of excitotoxicity (Kiagiadaki & Thermos, 2008).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It may also include information on safe handling and disposal procedures.


Future Directions

This involves identifying areas where further research is needed. It may include potential applications of the compound, unanswered questions about its properties or behavior, or new methods of synthesis.


I hope this general guide is helpful. If you have more specific questions or need information on a different compound, feel free to ask!


properties

IUPAC Name

2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O4.BrH/c1-3-4(6(10)9-13-3)2-5(8)7(11)12;/h5H,2,8H2,1H3,(H,9,10)(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUAHVIUZGLGASU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NO1)CC(C(=O)O)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001017723
Record name 4-Isoxazolepropanoic acid, α-amino-2,3-dihydro-5-methyl-3-oxo-, monohydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(RS)-AMPA hydrobromide

CAS RN

171259-81-7
Record name 4-Isoxazolepropanoic acid, α-amino-2,3-dihydro-5-methyl-3-oxo-, monohydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
F Zavvari, SMM Mousavi, M Ejlali, S Barfi… - Iranian Journal of …, 2020 - ncbi.nlm.nih.gov
AMPA receptors, consisting of glutamate receptor type1 (GluR1) subunit are involved in the pathophysiology of some neurological disorders. In this study, the role of the GluR1 subunit …
Number of citations: 9 www.ncbi.nlm.nih.gov
P Wasling, J Strandberg, E Hanse - PloS one, 2012 - journals.plos.org
Agonist-induced internalization of transmembrane receptors is a widespread biological phenomenon that also may serve as a mechanism for synaptic plasticity. Here we show that the …
Number of citations: 16 journals.plos.org
JJ Lynch III, EW Shek, V Castagné, SW Mittelstadt - Brain research bulletin, 2010 - Elsevier
The metabolic-related hormone, leptin has been suggested for clinical use as an anticonvulsant based upon data generated from in vitro and in vivo non-human studies. However, a …
Number of citations: 31 www.sciencedirect.com
J Dai, C Patzke, K Liakath-Ali, E Seigneur, TC Südhof - Nature, 2021 - nature.com
… Puffing applications of 50 μM AMPA (RS AMPA hydrobromide (Tocris), in the presence of 50 μM picrotoxin, 50 μM D-APV (Tocris) and 0.5 μM TTX), 50 μM NMDA (Tocris) (in the …
Number of citations: 36 www.nature.com
S Chanda, S Marro, M Wernig… - Proceedings of the …, 2013 - National Acad Sciences
… Puff application of 50 µM AMPA (RS AMPA hydrobromide; Tocris) was performed for 100 ms using a Picospritzer III (Parker Instrumentation). …
Number of citations: 74 www.pnas.org
J Dai, J Aoto, TC Südhof - Neuron, 2019 - cell.com
AMPA- and NMDA-type glutamate receptors mediate distinct postsynaptic signals that differ characteristically among synapses. How postsynaptic AMPA- and NMDA-receptor levels are …
Number of citations: 104 www.cell.com
C Borba, MJ Kourakis, S Schwennicke… - Frontiers in Neural …, 2021 - frontiersin.org
Visual processing transforms the complexities of the visual world into useful information. Ciona, an invertebrate chordate and close relative of the vertebrates, has one of the simplest …
Number of citations: 4 www.frontiersin.org
SR Burlingham, NF Wong, L Peterkin, L Lubow… - Nature …, 2022 - nature.com
A vital question in neuroscience is how neurons align their postsynaptic structures with presynaptic release sites. Although synaptic adhesion proteins are known to contribute in this …
Number of citations: 4 www.nature.com
LL Mariani, S Longueville, JA Girault, D Herve… - Neurobiology of …, 2019 - Elsevier
Parkinson's disease (PD) is characterized by severe locomotor deficits due to the disappearance of dopamine (DA) from the dorsal striatum. The development of PD symptoms and …
Number of citations: 15 www.sciencedirect.com
S Saxena, F Roselli, K Singh, K Leptien, JP Julien… - Neuron, 2013 - cell.com
Delaying clinical disease onset would greatly reduce neurodegenerative disease burden, but the mechanisms influencing early preclinical progression are poorly understood. Here, we …
Number of citations: 279 www.cell.com

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